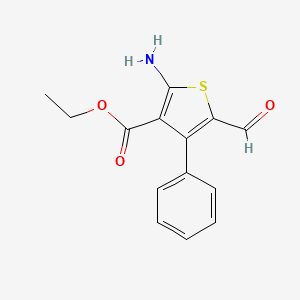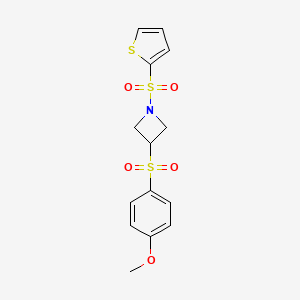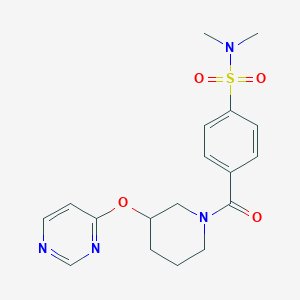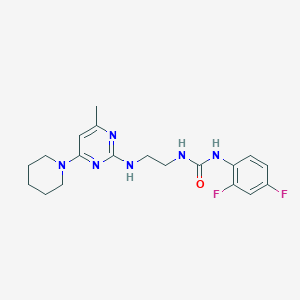
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on immune cells, and its activation leads to immune suppression. CPI-444 has been shown to enhance anti-tumor immune responses by blocking the adenosine A2A receptor, which is often upregulated in the tumor microenvironment. In
作用機序
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide blocks the adenosine A2A receptor, which is often upregulated in the tumor microenvironment. Activation of this receptor leads to immune suppression by inhibiting the function of T cells and natural killer cells. By blocking this receptor, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide enhances anti-tumor immune responses and improves the efficacy of other immunotherapies.
Biochemical and physiological effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been shown to have a favorable safety profile in preclinical studies and clinical trials. In preclinical studies, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been well-tolerated and has shown promising anti-tumor activity as a monotherapy and in combination with other immunotherapies.
実験室実験の利点と制限
One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is its ability to enhance anti-tumor immune responses and improve the efficacy of other immunotherapies. However, one limitation is that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is a small molecule inhibitor that targets a specific receptor, which may limit its efficacy in certain types of cancer.
将来の方向性
For N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide include evaluating its efficacy in combination with other immunotherapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further research is needed to determine the optimal dosing and scheduling of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide in different types of cancer. Finally, the development of biomarkers to predict response to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide involves several steps, including the formation of the pyridazine ring, the indole ring, and the carboxamide group. The pyridazine ring is formed by the reaction of 2,6-dichloropyridazine with ethyl 2-bromoacetate, followed by the addition of cyclopropylamine. The indole ring is formed by the reaction of 5-bromoindole with sodium hydride, followed by the addition of the pyridazine intermediate. The carboxamide group is formed by the reaction of the indole intermediate with 5-aminonicotinic acid, followed by the addition of tert-butyl carbazate and subsequent deprotection.
科学的研究の応用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been extensively studied in preclinical models of cancer, and several clinical trials are currently ongoing. In preclinical studies, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is being evaluated as a monotherapy and in combination with other immunotherapies in various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-6-5-16(12-1-2-12)21-22(17)10-9-20-18(24)14-3-4-15-13(11-14)7-8-19-15/h3-8,11-12,19H,1-2,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABACNJKQGQZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)




![Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2787034.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2787036.png)
![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)

![1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787041.png)
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2787047.png)